molecular formula C22H23N5O B2542516 N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide CAS No. 1396867-90-5

N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide

Cat. No.: B2542516
CAS No.: 1396867-90-5
M. Wt: 373.46
InChI Key: AXTRCVNHDQDALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
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Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

The role of dipeptidyl peptidase IV (DPP IV) inhibitors in treating type 2 diabetes mellitus (T2DM) is significant, with various compounds including pyridine, pyrimidine, and piperidine derivatives being explored for their antidiabetic properties. These inhibitors work by preventing the degradation of incretin molecules, which are crucial for insulin secretion. The search for new DPP IV inhibitors is driven by the need for compounds with minimal side effects and improved efficacy (Mendieta, Tarragó, & Giralt, 2011).

Optoelectronic Materials

Research into quinazoline and pyrimidine derivatives for optoelectronic applications has shown that these compounds are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of these heterocycles into π-extended conjugated systems enhances their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis of Pyridopyridazine Derivatives

Pyridopyridazine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. These derivatives have been identified as selective inhibitors for various enzymes and receptors, indicating their potential in drug development for multiple therapeutic areas. The diverse biological activities of pyridopyridazine derivatives underline the importance of synthesizing new compounds containing this scaffold for further pharmacological evaluation (Wojcicka & Nowicka-Zuchowska, 2018).

Antitubercular Activity

The modification of isoniazid (INH) structures, including the use of pyridine-4-yl and pyridazone analogs, has led to the development of compounds with promising antitubercular activity. These compounds have shown significant efficacy against various Mycobacterium species, including drug-resistant strains. The search for new antitubercular agents remains a critical area of research due to the ongoing challenge of tuberculosis (TB) and drug resistance (Asif, 2014).

Properties

IUPAC Name

N-benzyl-6-piperidin-1-yl-N-pyridin-2-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c28-22(19-12-13-21(25-24-19)26-15-7-2-8-16-26)27(20-11-5-6-14-23-20)17-18-9-3-1-4-10-18/h1,3-6,9-14H,2,7-8,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTRCVNHDQDALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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